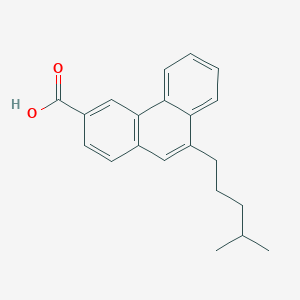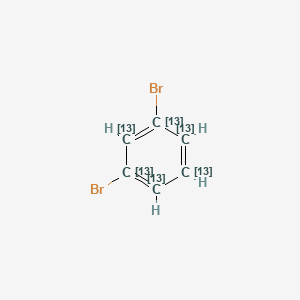
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound consists of a phenanthrene core, which is a structure made up of three fused benzene rings, with a carboxylic acid group at the 3-position and a 4-methylpentyl group at the 9-position. Phenanthrene derivatives are known for their diverse applications in organic chemistry, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene, followed by subsequent functional group transformations. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product can then be subjected to further reactions to introduce the 4-methylpentyl group and the carboxylic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols or aldehydes.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, plastics, and other materials
Wirkmechanismus
The mechanism of action of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene-4-carboxylic acid: Another phenanthrene derivative with a carboxylic acid group at the 4-position.
9-Anthracenecarboxylic acid: A similar compound with an anthracene core instead of phenanthrene.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is unique due to the presence of both the 4-methylpentyl group and the carboxylic acid group on the phenanthrene core. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C21H22O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
9-(4-methylpentyl)phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)







![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)




